(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-yl-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c17-11-2-1-3-13-14(11)18-16(24-13)20-6-4-19(5-7-20)15(21)12-10-22-8-9-23-12/h1-3,10H,4-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYVNBHVNSJFRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=COCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It contains athiazole ring, which is known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Mode of Action
Compounds containing a thiazole ring are known to interact with various biological targets, leading to a range of effects. The fluorobenzo[d]thiazol moiety in the compound may contribute to its biological activity.
Biochemical Pathways
Thiazole derivatives have been reported to impact a wide range of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
The presence of a thiazole ring and a piperazine ring could potentially influence its pharmacokinetic properties.
Result of Action
Thiazole derivatives have been reported to have antitumor and cytotoxic activity, suggesting that this compound may have similar effects.
Biological Activity
(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, particularly focusing on its anticancer properties and interactions with biological targets.
Structural Characteristics
The compound features a unique combination of a dioxin ring and a fluorobenzo[d]thiazole moiety linked to a piperazine group. This structural arrangement is believed to enhance its pharmacological profile by improving solubility and targeting specific biological pathways more effectively.
| Structural Feature | Description |
|---|---|
| Dioxin Ring | A fused ring system that may contribute to the compound's reactivity and biological interactions. |
| Fluorobenzo[d]thiazole | A heterocyclic aromatic compound known for its diverse biological activities, including anticancer properties. |
| Piperazine Group | A cyclic amine that can enhance binding affinity with biological targets. |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over the functional groups present in the final product. The synthetic pathway includes:
- Formation of the dioxin structure.
- Introduction of the fluorobenzo[d]thiazole moiety.
- Coupling with the piperazine derivative.
This method ensures high purity and yields of the target compound, which is essential for subsequent biological testing.
Biological Activity
Research indicates that compounds with similar structures exhibit significant biological activities, particularly in anticancer applications. The unique combination of functional groups in this compound suggests it may possess similar properties.
Anticancer Properties
Studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Growth : Compounds similar to this one have demonstrated the ability to inhibit the growth of various cancer cell lines.
- Induction of Apoptosis : Some derivatives have been observed to induce programmed cell death in malignant cells.
- Targeting Specific Pathways : The interaction with specific receptors or enzymes involved in tumorigenesis has been noted.
Case Studies
Several studies highlight the potential of related compounds in cancer therapy:
-
Study on Anticancer Activity : A compound structurally related to this compound exhibited significant inhibition of tumor growth in vitro and in vivo models.
- Methodology : Cell viability assays and xenograft models were utilized to assess efficacy.
- Results : The compound showed an IC50 value indicating potent activity against specific cancer cell lines.
- Mechanistic Studies : Research involving binding affinity studies revealed that this class of compounds interacts with key proteins involved in cell signaling pathways associated with cancer progression.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Variations and Their Implications
The compound’s structural analogues differ in substituents on the piperazine ring, aromatic systems, and functional groups. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Analogues
Functional Group Analysis
- Methanone vs. Ethanone Linkers: The target compound’s methanone bridge (C=O) provides rigidity compared to the ethanone linker in ’s imidazothiazole derivative. Rigid structures may enhance receptor binding specificity but reduce conformational flexibility .
- Fluorine vs.
- Piperazine Modifications : Acetylation of the piperazine nitrogen () may improve solubility and metabolic stability, whereas the unmodified piperazine in the target compound could enhance hydrogen-bonding interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
